

# Comparative Guide: Mass Spectrometry Fragmentation of 7-Bromooct-1-ene

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 7-Bromooct-1-ene

CAS No.: 210292-17-4

Cat. No.: B8681102

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## Executive Summary

**7-Bromooct-1-ene** (C<sub>8</sub>H<sub>15</sub>Br) represents a specific class of bifunctional haloalkenes used as intermediates in cross-coupling reactions and natural product synthesis. Its mass spectrometric (MS) signature is defined by the interplay between the terminal alkene functionality and the secondary bromide at the C7 position.

This guide provides a mechanistic analysis of its fragmentation pattern, contrasting it with its regioisomer (8-bromooct-1-ene) and halogen analog (7-chlorooct-1-ene).

Key Differentiators:

- **Secondary Cation Stability:** Unlike the primary isomer (8-bromo), **7-bromooct-1-ene** exhibits a dominant loss of the bromine radical driven by the formation of a stable secondary carbocation.
- **Alpha-Cleavage Signatures:** The presence of a terminal methyl group adjacent to the bromine (C8) allows for a diagnostic loss of methyl radical (M-15), a feature absent in the terminal primary bromide.

- Isotopic Pattern: The characteristic 1:1 doublet of

Br and

Br serves as the primary identification marker.

## Experimental Configuration

To ensure reproducibility and valid spectral comparison, the following GC-MS conditions are recommended. These parameters minimize thermal degradation (dehydrohalogenation) prior to ionization.

### Standardized Protocol: GC-EI-MS

Parameter	Setting	Rationale
Inlet Temperature	220°C	High enough to volatilize but low enough to prevent thermal elimination of HBr/HCl.
Injection Mode	Split (20:1)	Prevents detector saturation; haloalkenes have high ionization cross-sections.
Column	DB-5ms or HP-5ms	Non-polar stationary phase (5% phenyl) ensures separation based on boiling point/polarity.
Carrier Gas	Helium (1.0 mL/min)	Constant flow for stable retention times.
Ion Source Temp	230°C	Standard EI source temperature.
Ionization Energy	70 eV	Standard electron ionization energy for library matching.
Mass Range	m/z 35–300	Captures molecular ion and iodine calibration standards if used.

## Mechanistic Fragmentation Analysis

The fragmentation of **7-bromo-oct-1-ene** is governed by three competing mechanisms: C-Br bond cleavage, Alpha-cleavage, and Alkene-directed rearrangements.

## Molecular Ion & Isotopic Pattern

The molecular ion (

) appears as a doublet at  $m/z$  190 and 192.

- Origin: The natural abundance of bromine isotopes

Br (50.7%) and

Br (49.3%) creates a distinctive 1:1 intensity ratio.

- Stability: Secondary bromides often show weak molecular ions compared to chlorides because the C-Br bond is weaker (

285 kJ/mol) than the C-Cl bond (

339 kJ/mol).

## Primary Pathway: Loss of Bromine (Secondary Cation Formation)

The most abundant high-mass fragment arises from the heterolytic cleavage of the C-Br bond.

- Mechanism:

- Observation: A strong peak at  $m/z$  111 (

).

- Driver: The resulting positive charge is located at C7, a secondary carbocation. This is significantly more stable than the primary cation formed by 8-bromo-oct-1-ene, making the  $m/z$  111 peak relatively more intense for the 7-isomer.

## Diagnostic Pathway: Alpha-Cleavage

Alpha-cleavage occurs at the C-C bonds adjacent to the radical site (the bromine atom).

- Pathway A (Loss of Methyl): Cleavage of the C7-C8 bond loses a methyl radical ( ).
  - Fragment:  
.
  - m/z:175 and 177 (retains Br pattern).
  - Significance: This is diagnostic for the 7-bromo isomer. The 8-bromo isomer (terminal) cannot lose a methyl group via alpha-cleavage.
- Pathway B (Loss of Hexenyl): Cleavage of the C6-C7 bond loses the long alkenyl chain.
  - Fragment:  
(bromoethyl cation).
  - m/z:107 and 109.
  - Significance: Confirms the  
substructure.

## Elimination Pathway: Loss of HBr

- Mechanism: 1,2-elimination of HBr (thermal or EI-induced).
- Observation: Peak at m/z 110 ( ).
- Structure: Likely forms a conjugated octadiene species (e.g., 1,6-octadiene or isomerized 1,3-octadiene).

## Comparative Analysis: Isomers & Analogs

The following table contrasts **7-bromooct-1-ene** with its primary isomer and chloro-analog to facilitate identification.

### Table 1: Spectral Fingerprint Comparison

Feature	7-Bromooct-1-ene (Target)	8-Bromooct-1-ene (Isomer)	7-Chlorooct-1-ene (Analog)
Molecular Ion ( )	m/z 190/192 (1:1)	m/z 190/192 (1:1)	m/z 146/148 (3:1)
Base Peak Candidate	m/z 55 or 41 (Hydrocarbon)	m/z 41 or 55 (Hydrocarbon)	m/z 55 (Hydrocarbon)
Cation Stability	Secondary (Stable)	Primary (Unstable)	Secondary (Stable)
Diagnostic Alpha-Cleavage	m/z 175/177 (M - )	Absent (No terminal methyl)	m/z 131/133 (M - )
Heteroatom Fragment	m/z 107/109 ( )	m/z 93/95 ( )	m/z 63/65 ( )
Loss of Halogen ( )	m/z 111 (Stronger)	m/z 111 (Weaker)	m/z 111 (Moderate)

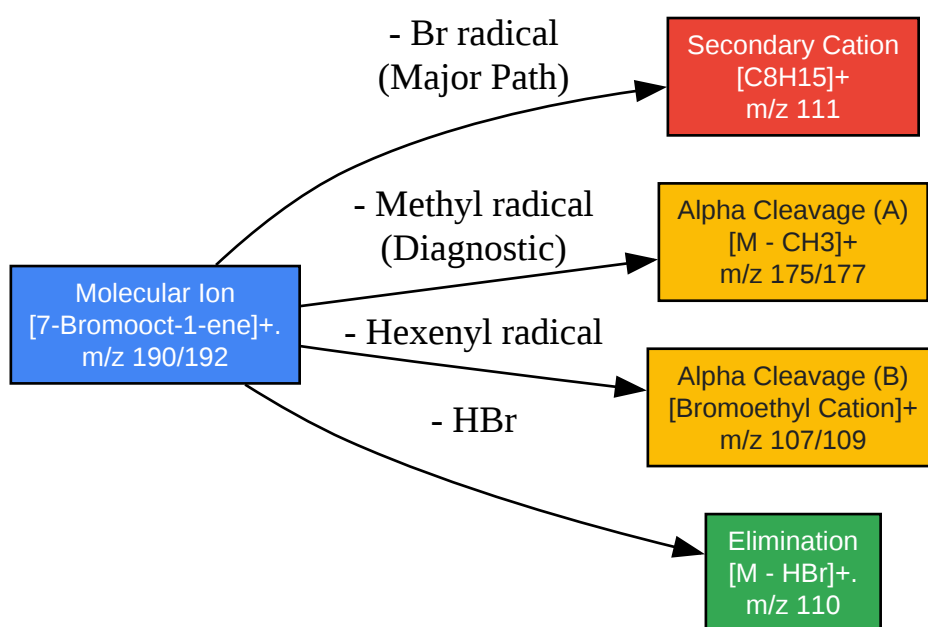
### Table 2: Key Fragment Ions for 7-Bromooct-1-ene

m/z Value	Ion Composition	Mechanism / Origin
190 / 192		Molecular Ion (Isotope ratio 1:1)
175 / 177		Alpha-Cleavage: Loss of Methyl ( )
111		Heterolytic Cleavage: Loss of Br radical
110		Elimination: Loss of HBr
107 / 109		Alpha-Cleavage: Formation of bromoethyl cation
69		Hydrocarbon fragment (alkenyl chain)
55		Common alkene fragment ( series)
41		Allyl cation (Resonance stabilized)

## Visual Fragmentation Pathways

The following diagrams illustrate the specific fragmentation logic and a decision tree for identifying these compounds.

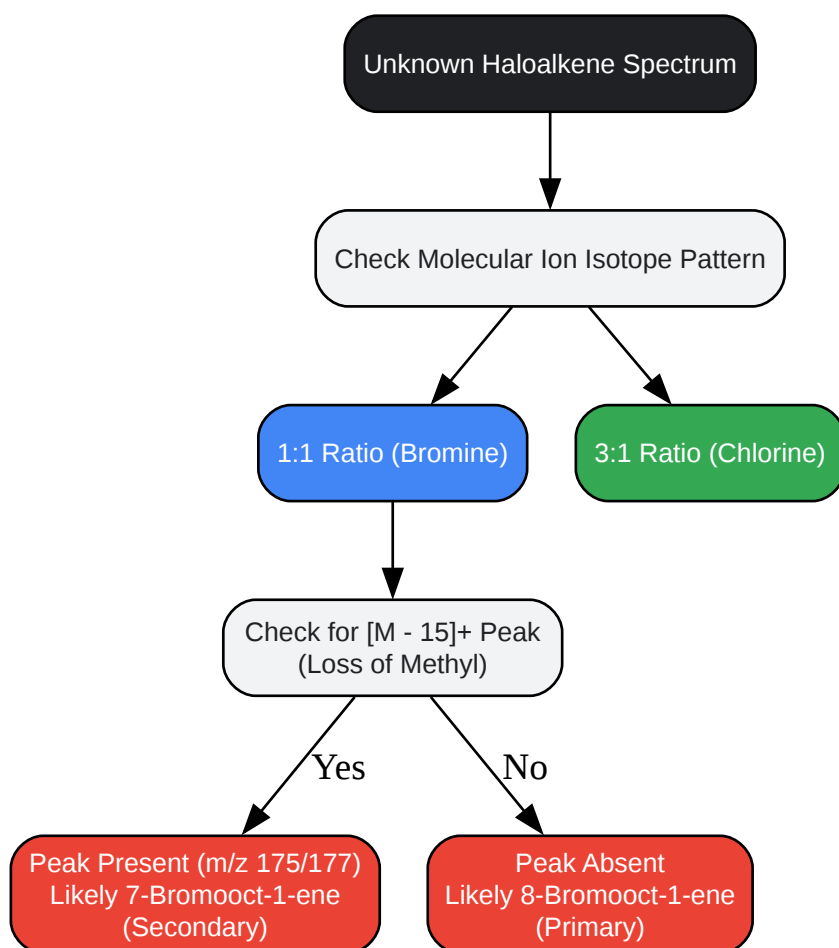
### Figure 1: Mechanistic Fragmentation of 7-Bromooc-1-ene



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Caption: Primary fragmentation pathways for **7-bromooct-1-ene**. Note the diagnostic alpha-cleavage leading to m/z 175/177.

## Figure 2: Identification Decision Tree



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Caption: Logic flow for distinguishing **7-bromoct-1-ene** from its primary isomer and chloro-analog.

## References

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